5-Fluoro-1,3-dihydro-2H-indole-2-thione
Description
5-Fluoro-1,3-dihydro-2H-indole-2-thione is a fluorinated indole derivative characterized by a sulfur atom replacing the oxygen in the 2-position ketone group of the indole ring. This substitution imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The fluorine atom at the 5-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
5-fluoro-1,3-dihydroindole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKVKQRAZHSKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652251 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73425-13-5 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-indole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Fluoro-1,3-dihydro-2H-indole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorine atom and a thione functional group. The synthesis typically involves the reaction of indole derivatives with appropriate thioketones or thioamides under controlled conditions. Various synthetic routes have been documented, highlighting the versatility of this compound in medicinal chemistry.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor. Below are key findings from recent research:
Anticancer Activity
- Cytotoxicity Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of indole compounds exhibited IC50 values below 10 µM against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells .
- Mechanism of Action : The anticancer properties are believed to be linked to the inhibition of specific kinases involved in cancer progression. In particular, Src family tyrosine kinases (SFKs), which are often overexpressed in cancers, have been targeted by derivatives of this compound .
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes:
- α-Glucosidase Inhibition : Recent studies have shown that related indole derivatives can inhibit α-glucosidase effectively, with some compounds exhibiting IC50 values significantly lower than acarbose, a known α-glucosidase inhibitor . This suggests potential applications in managing diabetes by regulating carbohydrate digestion.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HT-29 (Colon Cancer) | <10 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | <10 | |
| α-Glucosidase Inhibition | Various Compounds | 35.83 - 49.89 |
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in preclinical settings:
- Case Study 1 : A derivative with a specific substitution pattern showed enhanced antiproliferative activity against ovarian cancer cell lines (OVCAR-3), with IC50 values ranging from 2.11 to 11.67 µM . This indicates the potential for developing targeted therapies based on structural modifications.
- Case Study 2 : Research into the structure-activity relationship (SAR) revealed that electronic properties of substituents significantly influence biological activity, providing insights for further optimization in drug design .
Scientific Research Applications
Pharmaceutical Development
Anticancer Activity:
5-Fluoro-1,3-dihydro-2H-indole-2-thione has been identified as a key intermediate in synthesizing anticancer agents. Its derivatives exhibit potent cytotoxicity against various cancer cell lines, including ovarian and breast cancer. For instance, compounds derived from this scaffold have shown IC50 values as low as 2.11 µM against OVCAR-3 cells, indicating strong antiproliferative properties .
Mechanism of Action:
The compound interacts with specific biological targets, including tyrosine kinases involved in cancer progression. Studies have demonstrated that modifications in the indole structure can enhance its binding affinity and selectivity towards these targets, making it a promising candidate for further drug development .
Biochemical Research
Enzyme Interaction Studies:
Researchers utilize this compound to investigate the mechanisms of action of various enzymes and proteins. Its unique structural features allow for the exploration of new biochemical pathways and cellular processes . This compound serves as a model for understanding enzyme inhibition and activation in metabolic pathways.
Structural Activity Relationships (SAR):
The study of SAR has revealed that the presence of electron-withdrawing groups significantly enhances the biological activity of derivatives based on this compound. This insight aids in the rational design of more effective therapeutic agents .
Material Science
Organic Semiconductors:
In material science, this compound is being explored for its potential in developing organic semiconductors. Its electronic properties make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The compound's ability to form stable thin films is crucial for these applications.
Agricultural Chemistry
Agrochemical Formulation:
The compound is also investigated for its role in formulating safer and more effective agrochemicals. Its derivatives are being studied for potential use as pesticides and herbicides, contributing to sustainable agricultural practices by reducing harmful environmental impacts . This application highlights the versatility of this compound beyond medicinal uses.
Diagnostic Tools
Biomarker Detection:
Research is underway to assess the feasibility of using this compound in diagnostic assays aimed at detecting specific biomarkers associated with diseases. The compound's ability to bind selectively to certain biological molecules makes it a candidate for developing innovative diagnostic tools .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 5-fluoro-1,3-dihydro-2H-indole-2-thione and related compounds:
Electronic and Reactivity Comparisons
- Thione vs. Ketone (2-one): The sulfur atom in this compound increases electron density at the 2-position compared to its 2-one analog. This enhances nucleophilic reactivity and metal-binding capacity, which is critical in catalysis or enzyme inhibition .
- Fluorine Substitution: The 5-fluoro group in the indole ring stabilizes the molecule through electron-withdrawing effects, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs like 1H-indole .
- Substituent Effects: Derivatives with bulky groups (e.g., 3-iodo in ) exhibit steric hindrance, altering binding affinity in biological targets. Conversely, conjugated systems like thiophene in enhance charge transfer properties, relevant in organic electronics.
Preparation Methods
Starting Materials
The synthesis typically begins with 5-fluoroindoline or substituted indoline derivatives, which are converted into the corresponding indoline-2-thione via sulfurization reactions. The key intermediate is 3-monosubstituted indoline-2-thione, which enables regioselective transformations leading to the thione structure.
Sulfurization to Indoline-2-thione
Indoline-2-thiones are prepared by introducing sulfur into the 2-position of the indoline ring. This is commonly achieved by treating 5-fluoroindoline-2-one or 5-fluorooxindole with sulfurizing agents such as Lawesson's reagent or phosphorus pentasulfide (P4S10). These reagents replace the carbonyl oxygen with sulfur, yielding the thione functionality.
Detailed Preparation Method via Formal [3 + 2] Annulation
A recent environmentally benign and practical method for synthesizing thiazolo[3,2-a]indoles, which are closely related sulfur-containing heterocycles, provides insights into the preparation of this compound derivatives. This method involves the reaction of 3-alkylated indoline-2-thiones with 2-halo-ketones in water under mild conditions, leading to high yields and regioselectivity without the need for metal catalysts.
Reaction Conditions and Optimization
- Solvent: Water was found to be the optimal solvent, providing higher yields compared to organic solvents such as dichloromethane, chloroform, acetonitrile, methanol, and ethanol.
- Temperature: Heating to 60 °C significantly improved reaction rates and yields.
- Time: Complete conversion was achieved within 5.5 hours at 60 °C.
- Atmosphere: The reaction proceeds efficiently in air, simplifying the experimental setup.
- Workup: Simple extraction with ethyl acetate suffices for product isolation, avoiding complex purification.
Representative Experimental Data
| Entry | Solvent | Equiv. of 2-halo-ketone | Base | Temperature (°C) | Time (h) | Yield (%) of Thiazolo[3,2-a]indole |
|---|---|---|---|---|---|---|
| 1 | DCM | 1.0 | None | Room Temp | 48 | 23 |
| 2 | CHCl3 | 1.0 | None | Room Temp | 48 | 18 |
| 3 | CHCl3 | 1.0 | None | Reflux | 8 | 16 |
| 4 | DCM | 1.0 | K2CO3 | Room Temp | 48 | 20 |
| 5 | DCM | 1.0 | TEA | Room Temp | 48 | 19 |
| 6 | DCM | 1.0 | Pyridine | Room Temp | 48 | 16 |
| 7 | ACN | 1.0 | None | Room Temp | 48 | 23 |
| 8 | MeOH | 1.0 | None | Room Temp | 48 | 36 |
| 9 | EtOH | 1.0 | None | Room Temp | 48 | 35 |
| 10 | H2O | 1.0 | None | Room Temp | 48 | 48 |
| 11 | H2O | 1.5 | None | Room Temp | 48 | 52 |
| 12 | H2O | 3.0 | None | Room Temp | 48 | 50 |
| 13 | H2O | 1.0 | None | 40 | 48 | 73 |
| 14 | H2O | 1.0 | None | 60 | 5.5 | 97 |
Note: Reactions were performed on a 0.7 mmol scale with 3-methylindoline-2-thione as a model substrate.
Mechanistic Insights
- The sulfur atom in the indoline-2-thione acts as a nucleophile attacking the electrophilic 2-halo-ketone.
- The reaction proceeds through a formal [3 + 2] annulation forming the thiazolo[3,2-a]indole ring system.
- The presence of a hydrogen at the C3 position of the indoline-2-thione is crucial for regioselectivity and to avoid rearomatization that would otherwise lead to different products.
Scope and Applicability
The method is versatile and allows variation in substitution patterns at multiple positions on the indoline ring. Both α-halogenated β-dicarbonyl compounds and α-halogenated ketones serve as effective partners in the reaction, enabling access to a broad range of sulfurylated heterocycles including 5-fluoro derivatives.
Summary Table of Preparation Conditions for this compound Derivatives
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Starting Material | 3-monosubstituted 5-fluoroindoline-2-thione | Prepared via sulfurization of 5-fluorooxindole |
| Sulfurizing Agent | Lawesson's reagent or P4S10 | Converts oxindole to thione |
| Reaction Medium | Water | Environmentally benign, high yield |
| Temperature | 60 °C | Ensures complete conversion in 5.5 h |
| Atmosphere | Air | No inert atmosphere required |
| Base | None required | Addition of bases did not improve yield |
| Product Isolation | Ethyl acetate extraction | Simple and efficient |
| Yield | Up to 97% | High efficiency under optimized conditions |
Q & A
Q. What are the standard synthetic routes for 5-Fluoro-1,3-dihydro-2H-indole-2-thione, and how can purity be validated?
A common method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-(2-azidoethyl)-5-fluoro-1H-indole. For example, PEG-400/DMF solvent systems with CuI as a catalyst yield the product at 42% after purification via flash chromatography (70:30 ethyl acetate/hexane). Structural validation requires multinuclear NMR (¹H, ¹³C, ¹⁹F), TLC for monitoring, and high-resolution mass spectrometry (FAB-HRMS) to confirm molecular weight and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
¹H NMR is essential for verifying aromatic protons and substituent environments (e.g., fluorine-induced deshielding). ¹⁹F NMR specifically confirms fluorine substitution patterns. Complementary techniques include IR spectroscopy for functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) and X-ray crystallography for absolute configuration determination, as demonstrated in related 5-fluoroindole derivatives .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but may degrade under prolonged light exposure or acidic conditions. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH) with HPLC monitoring. Storage at -20°C in amber vials is recommended, as seen in protocols for analogous fluorinated indoles .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Rational design often targets the thione moiety or indole core. For instance, substituting the thione group with thiosemicarbazones (as in 5-fluoroindole-2,3-dione derivatives) improves antitumor activity. Computational docking studies (e.g., with tubulin or kinase targets) guide modifications, followed by in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Mitigation strategies include:
- Repeating assays with orthogonal methods (e.g., Western blotting alongside viability assays).
- Validating compound purity via HPLC and elemental analysis.
- Cross-referencing with structurally similar compounds, such as 5-fluoro-3-(2-nitrovinyl)indole derivatives, to isolate substituent-specific effects .
Q. What theoretical frameworks are applicable to studying this compound’s mechanism of action?
For anticancer research, link the compound’s electronic properties (e.g., fluorine’s electron-withdrawing effects) to tubulin polymerization inhibition using density functional theory (DFT). In medicinal chemistry, apply structure-activity relationship (SAR) models to optimize substituents, as seen in 5-fluoroindole-2,3-dione derivatives targeting protein kinases .
Q. How can factorial design optimize the synthesis of this compound derivatives?
A 2³ factorial design could test variables: catalyst loading (CuI), temperature (25–60°C), and solvent ratio (PEG-400/DMF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. This approach is validated in analogous indole syntheses where reaction time and solvent polarity significantly impact outcomes .
Q. What advanced analytical methods resolve crystallographic ambiguities in fluorinated indoles?
Single-crystal X-ray diffraction is definitive for resolving tautomerism (e.g., thione vs. thiol forms). For dynamic systems, variable-temperature NMR or neutron diffraction clarifies protonation states. Pair with Hirshfeld surface analysis to assess intermolecular interactions influencing crystallinity .
Methodological Considerations
Q. How to integrate computational and experimental data for mechanistic insights?
Combine molecular dynamics (MD) simulations of this compound binding to biological targets (e.g., tubulin) with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate docking results with mutagenesis studies to identify critical binding residues .
Q. What statistical approaches are robust for analyzing dose-response relationships?
Use nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. For multi-variable datasets (e.g., cytotoxicity across cell lines), apply principal component analysis (PCA) or hierarchical clustering to identify patterns. Ensure reproducibility via bootstrapping or Bayesian inference, as recommended in chemometrics literature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
